molecular formula C17H18N2O B403766 9-(4-morpholinylmethyl)-9H-carbazole CAS No. 27850-89-1

9-(4-morpholinylmethyl)-9H-carbazole

Cat. No.: B403766
CAS No.: 27850-89-1
M. Wt: 266.34g/mol
InChI Key: PFEKOKFOEJWYTB-UHFFFAOYSA-N
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Description

Significance of the Carbazole (B46965) Framework in Conjugated Systems

The carbazole moiety, a tricyclic aromatic amine consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a fundamental building block in the field of organic electronics. researchgate.netmdpi.com Its significance stems from several key characteristics:

Electron-Rich Nature: The nitrogen atom's lone pair of electrons delocalizes across the fused ring system, making carbazole an excellent electron donor. sigmaaldrich.com This property is crucial for its function in electronic devices.

Hole-Transporting Capability: Due to its electron-donating character, the carbazole framework facilitates the transport of positive charge carriers (holes). This makes carbazole-based materials essential components in the hole-transporting layers (HTLs) of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.net

High Thermal and Chemical Stability: The rigid, fused-ring structure imparts significant stability to the carbazole nucleus, a critical requirement for long-lasting electronic devices. mdpi.com

High Triplet Energy: Carbazole and many of its derivatives possess high triplet energy levels, which makes them suitable as host materials for phosphorescent emitters in OLEDs, preventing energy loss and enhancing device efficiency. nih.gov

Photophysical Properties: The conjugated π-electron system of carbazole results in strong fluorescence, often in the blue region of the spectrum, making it a valuable chromophore for light-emitting applications. nih.gov

Overview of N-Functionalization Strategies for Carbazole Nucleus

The nitrogen atom at the 9-position of the carbazole ring is a prime site for chemical modification, a process known as N-functionalization. This strategy is widely used to fine-tune the compound's properties without disrupting the core aromatic system. uobaghdad.edu.iqbrunel.ac.uk The substituent attached to the nitrogen atom can profoundly impact solubility, thermal stability, molecular packing in the solid state, and the energy levels (HOMO/LUMO) of the final molecule. mdpi.comnih.gov

Common N-functionalization strategies include:

N-Arylation: The attachment of aryl groups (e.g., phenyl, tolyl) is a prevalent method, often accomplished through Ullmann condensation or Buchwald-Hartwig amination. nih.govnih.gov This extends the π-conjugation and is used to build larger, more complex hole-transporting materials.

N-Alkylation: Introducing alkyl chains of varying lengths can improve the solubility of the carbazole derivative in organic solvents, which is crucial for solution-based processing of electronic devices. nih.govnih.gov

N-Vinylation: The introduction of a vinyl group creates poly(N-vinylcarbazole) (PVK), a well-known and widely used polymeric hole conductor. mdpi.com

Aminoalkylation (Mannich Reaction): This three-component reaction involving carbazole, an aldehyde (typically formaldehyde), and a secondary amine (like morpholine) attaches an aminoalkyl group to the nitrogen atom. nih.govwikipedia.org This method provides a direct route to introducing aliphatic amine functionalities.

Research Context of Morpholine-Appended Carbazole Architectures

The incorporation of a morpholine (B109124) ring, a saturated heterocyclic amine, into a carbazole structure introduces a unique combination of features. While much of the research on high-performance carbazole-based materials focuses on extending π-conjugation with aromatic substituents, the addition of a non-conjugated, flexible, and basic moiety like morpholine is explored for different purposes. In medicinal chemistry, for instance, carbazole derivatives bearing cyclic amine side chains have been investigated for their biological activities. nih.gov

In materials science, the morpholine group in 9-(4-morpholinylmethyl)-9H-carbazole introduces a polar, flexible side chain with a basic nitrogen atom. This can influence the material's solubility, film-forming properties, and its interaction with other components in a device, such as the perovskite layer in a solar cell. nanoge.org The Mannich reaction provides a straightforward synthetic pathway to such structures, making them accessible for investigation. google.comuobaghdad.edu.iq

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27850-89-1

Molecular Formula

C17H18N2O

Molecular Weight

266.34g/mol

IUPAC Name

4-(carbazol-9-ylmethyl)morpholine

InChI

InChI=1S/C17H18N2O/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)19(16)13-18-9-11-20-12-10-18/h1-8H,9-13H2

InChI Key

PFEKOKFOEJWYTB-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C4=CC=CC=C42

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Synthetic Methodologies for 9 4 Morpholinylmethyl 9h Carbazole and Analogous N Functionalized Carbazole Systems

Direct N-Alkylation Approaches for Carbazole (B46965) Derivativesnih.govrsc.orgthieme-connect.comresearchgate.net

Direct N-alkylation is a fundamental and widely employed strategy for introducing substituents onto the nitrogen atom of the carbazole core. This approach typically involves the reaction of carbazole, or its corresponding anion, with an alkylating agent. researchgate.net A variety of methods, including microwave-assisted synthesis and phase-transfer catalysis (PTC), have been developed to enhance the efficiency and yield of these reactions. researchgate.netphasetransfercatalysis.com For instance, the reaction of carbazole with alkyl halides can be significantly accelerated under microwave irradiation in a dry media environment, often using a solid support like potassium carbonate. researchgate.netresearchgate.net Phase-transfer catalysis offers another efficient route, facilitating the reaction between the carbazole anion and the alkyl halide in a two-phase system. phasetransfercatalysis.comgoogle.com

Exploration of Reaction Conditions and Catalytic Systems (e.g., Lewis acid catalysis, copper-catalyzed methods, palladium-catalyzed reactions)nih.govthieme-connect.comresearchgate.netchim.it

The N-alkylation of carbazoles has been significantly advanced by the development of various catalytic systems that operate under mild conditions and offer high selectivity. chemrxiv.org These catalysts are essential for overcoming the challenges associated with traditional alkylation methods, which may require harsh conditions or suffer from low yields. google.com

Lewis Acid Catalysis: Lewis acids have been shown to effectively catalyze the N-H functionalization of unprotected carbazoles. nih.govacs.org A notable example is the use of Scandium(III) triflate (Sc(OTf)₃), which promotes the highly selective nitrogen-initiated nucleophilic ring-opening of donor-acceptor cyclopropanes to yield N-alkylated carbazoles. acs.orgnih.gov This method provides a direct route to γ-amino acid derivatives containing a carbazole moiety. acs.org

Copper-Catalyzed Methods: Copper catalysis has emerged as a powerful tool for N-C bond formation. rsc.org A significant development is the photoinduced, copper-catalyzed N-alkylation of carbazoles with alkyl halides. thieme-connect.comnih.gov This reaction proceeds at low temperatures (0 °C to -40 °C) upon irradiation with light, using a simple copper(I) iodide (CuI) catalyst in the presence of a lithium base. thieme-connect.comnih.govacs.org This method is compatible with both primary and secondary alkyl groups and offers a complementary approach to classical S_N2 reactions. thieme-connect.com The mechanism is believed to involve radical intermediates, allowing for couplings that are otherwise difficult to achieve. nih.govorganic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficiency in forming C-N bonds, and their application extends to the synthesis of N-substituted carbazoles. nih.govchemrxiv.org While many palladium-catalyzed methods focus on constructing the carbazole skeleton itself via intramolecular C-N coupling, they are foundational to understanding palladium's role in this chemistry. nih.govacs.orgresearchgate.net For instance, a one-pot synthesis can involve an initial N-arylation followed by a palladium-catalyzed oxidative biaryl coupling to form the carbazole ring. acs.org More directly, palladium catalysis can be used for the N-arylation of carbazoles using cyclic diaryliodonium salts, providing a route to N-arylcarbazoles. nih.gov

Table 1: Comparison of Catalytic Systems for N-Alkylation of Carbazoles

Catalytic System Catalyst Example Reagents Conditions Key Features Citations
Lewis Acid Sc(OTf)₃ Carbazole, Donor-Acceptor Cyclopropane Not specified Highly selective for N-H functionalization over C-H. acs.orgnih.gov
Copper (Photoinduced) CuI / LiOt-Bu Carbazole, Alkyl Halide (Br, I) MeCN, 0 °C, hν (Hg lamp) Proceeds under mild conditions; involves radical mechanism. thieme-connect.comnih.gov
Palladium Pd(OAc)₂ Cyclic Diaryliodonium Salt, Aniline Not specified Direct synthesis of N-arylated carbazoles. nih.gov
Phase-Transfer (PTC) Benzyltriethylammonium chloride Carbazole, Ethyl Bromide Benzene (B151609) / 50% aq. NaOH Two-phase system, avoids harsh anhydrous conditions. google.com
Microwave-Assisted K₂CO₃ (as base/support) Carbazole, Alkyl Halide Solvent-free, microwave irradiation Rapid reaction times and high yields. researchgate.netresearchgate.net

Mechanistic Elucidation of N-C Bond Formation Pathways (e.g., addition-elimination mechanisms)nih.govnih.govacs.orgoregonstate.eduorganic-chemistry.org

The mechanism of N-C bond formation in carbazole alkylation varies significantly depending on the chosen methodology.

In traditional base-mediated alkylations, the pathway is generally considered a standard bimolecular nucleophilic substitution (S_N2). The base deprotonates the carbazole's N-H group (pKa ≈ 17), which has a higher acidity than a typical secondary amine (pKa ≈ 40s), to form a potent carbazolide anion. phasetransfercatalysis.com This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted addition-elimination step, displacing the halide leaving group. phasetransfercatalysis.com

In contrast, the photoinduced, copper-catalyzed N-alkylation follows a more complex radical-based mechanism. nih.govacs.org Mechanistic studies suggest that the reaction can be initiated by photoexcitation of either a copper(I)-carbazolide complex or a lithium carbazolide salt. nih.govacs.org The catalytically dominant pathway involves the excited state of the lithium carbazolide acting as a photoreductant towards the alkyl bromide. This single-electron transfer generates a carbazyl radical and an alkyl radical. nih.govacs.org The subsequent cross-coupling of these radicals is catalyzed by copper, proceeding through an "out-of-cage" mechanism involving key intermediates such as [Cuᴵ(carb)₂]⁻ and [Cuᴵᴵ(carb)₃]⁻. nih.govacs.org The [Cuᴵᴵ(carb)₃]⁻ species acts as a persistent radical, ensuring the preferential formation of the cross-coupled N-alkylated product. nih.govacs.org

For palladium-catalyzed reactions that form N-aryl carbazoles from cyclic iodonium (B1229267) salts, the proposed mechanism involves a cascade process. nih.gov It begins with a nucleophilic attack by the amine on the iodonium salt, leading to its ring-opening. This is followed by an intramolecular palladium-catalyzed Buchwald-Hartwig-type amination to form the final C-N bond and close the carbazole ring. nih.gov

Multi-Component Reactions for the Construction of N-Substituted Carbazolesthieme-connect.comchim.itoregonstate.edu

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like substituted carbazoles in a single step from three or more starting materials. A notable example is a metal-free, three-component indole-to-carbazole synthesis. organic-chemistry.org This method utilizes ammonium (B1175870) iodide (NH₄I) to promote a formal [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org The reaction proceeds with high regioselectivity and tolerates a wide range of functional groups, providing a practical alternative to metal-catalyzed approaches. organic-chemistry.org The mechanism is thought to involve a cascade of condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole species as a key intermediate. organic-chemistry.org Another three-component reaction involves the reaction between an indole (B1671886), bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound to produce carbazole-2-carboxylates. nih.gov

Annulation and Cyclization Strategies Leading to Carbazole Formation with N-Substituentsthieme-connect.comchim.itacs.orgorganic-chemistry.orgnih.govresearchgate.net

Instead of adding a substituent to a pre-existing carbazole, many synthetic routes construct the carbazole ring system with the N-substituent already in place. These annulation and cyclization strategies offer excellent control over the final structure.

A prominent strategy involves the palladium-catalyzed intramolecular cyclization of N-substituted 2-aminobiphenyls. nih.govresearchgate.net In this approach, a C-H bond on one phenyl ring is functionalized and subsequently coupled with the nitrogen atom of the amide or amine linker, forming the central five-membered ring of the carbazole. nih.govresearchgate.net The reaction is often performed in the presence of an oxidant like copper(II) acetate (B1210297) to regenerate the active Pd(II) catalyst. nih.govresearchgate.net

Another elegant method utilizes the intramolecular cycloaddition of alkyne-tethered 3-anilido-2-pyrones. oregonstate.edu Heating these precursors results in a cycloaddition followed by a rapid extrusion of carbon dioxide to afford highly substituted carbazoles in excellent yields. oregonstate.edu This strategy is completely regioselective, as the substitution pattern of the starting material directly dictates the substitution pattern of the carbazole product. oregonstate.edu

Other innovative cyclization methods include:

Domino Reactions: A domino aza-annulation/Diels-Alder cyclization of 2-(but-3-en-1-yn-1-yl)anilines with various dienophiles can construct carbazole and tetrahydrocarbazole frameworks in a one-pot process catalyzed by silver salts. nih.gov

Gold-Catalyzed Benzannulation: A double benzannulation of stable bisalkynols, catalyzed by a gold salt, provides a regioselective route to functionalized carbazoles. nih.gov

Cascade Reactions: A cascade reaction involving the nucleophilic addition of indoles to electrophilic 2-(silyloxy)pentadienyl cations, followed by an intramolecular dehydrative cyclization, yields the carbazole scaffold. researchgate.net

Regioselective Functionalization Approaches in N-Carbazole Synthesisthieme-connect.comnih.gov

A significant challenge in carbazole chemistry is controlling the site of functionalization, as reactions can occur at the nitrogen atom or at various positions on the aromatic rings (C1, C2, C3, C4, etc.). chim.it Regioselective methods are therefore highly valuable for synthesizing specific isomers.

A powerful demonstration of catalyst-controlled regioselectivity is seen in the reaction of unprotected carbazoles with donor-acceptor cyclopropanes. acs.orgnih.gov

When Sc(OTf)₃ is used as a Lewis acid catalyst, the reaction proceeds via a nitrogen-initiated nucleophilic ring-opening, resulting in exclusive N-H functionalization (N-alkylation). acs.orgnih.gov

Conversely, when triflic acid (TfOH) is used as a Brønsted acid catalyst, a Friedel-Crafts-type addition occurs, leading to selective C-H functionalization at the C3-position of the carbazole ring. acs.org

This dual reactivity from the same set of starting materials, dictated solely by the choice of catalyst, provides a versatile platform for the diversity-oriented synthesis of carbazole derivatives. acs.org

Substrate control also plays a key role in regioselectivity. The hydroamination of carbazoles with alkynes using a potassium hydroxide/DMSO system shows that the electronic properties of the alkyne can govern the stereochemistry of the resulting N-styrylated carbazole product. nih.gov Electron-donating alkynes yield (Z)-stereoselective products, while electron-withdrawing alkynes provide (E)-stereoselective products. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations would be fundamental to understanding the intrinsic properties of 9-(4-morpholinylmethyl)-9H-carbazole.

Geometry Optimization and Conformational LandscapesThe first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this is particularly important due to the flexible linkage between the rigid carbazole plane and the morpholine (B109124) ring.

The calculation would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The carbazole ring system itself is largely planar. researchgate.net However, the orientation of the morpholinylmethyl group relative to the carbazole plane can lead to various conformers with different energies. A thorough conformational analysis would map out the potential energy surface to identify the global minimum energy structure and other low-energy isomers, which is critical as the molecular conformation can significantly impact its electronic properties and how it packs in a solid state.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior and reactivity.researchgate.net

HOMO: Represents the ability to donate an electron. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system.

LUMO: Represents the ability to accept an electron. The localization of the LUMO can vary depending on the substituents.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. um.edu.my A large gap suggests high stability, while a small gap implies that the molecule is more reactive and can be more easily excited. um.edu.mynih.gov For materials used in optoelectronics, this gap is directly related to the energy of light the molecule can absorb or emit. mdpi.com

A hypothetical FMO analysis for this compound would likely show the HOMO distributed across the carbazole core, with the LUMO's character influenced by the interaction between the carbazole and morpholine moieties. The calculated energy gap would provide a theoretical prediction of its electronic absorption properties.

Interactive Data Table: Illustrative FMO Data for Carbazole Derivatives This table presents hypothetical data based on typical values for similar carbazole derivatives to illustrate how results would be presented. Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The map is colored to show different potential values:

Red: Regions of negative potential, rich in electrons, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the nitrogen of the carbazole. This information is invaluable for predicting how the molecule might interact with other molecules or biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying molecules in their electronically excited states. This is crucial for predicting how a molecule interacts with light.

Prediction of Electronic Absorption and Emission SpectraTD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would identify the wavelengths of maximum absorption (λ_max) and the nature of the corresponding electronic transitions (e.g., π-π* transitions localized on the carbazole or intramolecular charge transfer (ICT) transitions).

Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission spectrum. The difference between the absorption and emission maxima is known as the Stokes shift, an important characteristic for fluorescent materials.

Interactive Data Table: Illustrative Spectroscopic Data This table presents hypothetical data to illustrate how TD-DFT results would be shown. Specific values for this compound are not available.

A comprehensive computational study using DFT and TD-DFT would provide a deep understanding of the structural, electronic, and photophysical properties of this compound. Such an analysis would involve geometry optimization, exploration of the conformational landscape, and detailed investigation of its frontier orbitals, charge distribution, and excited-state behavior. Although specific computational data for this exact compound are not readily found in published literature, the established theoretical methodologies, as applied to numerous other carbazole derivatives, provide a clear and robust roadmap for any future investigation into its potential as a functional material.

Characterization of Intramolecular Charge Transfer (ICT) Transitions

Intramolecular charge transfer (ICT) is a critical photophysical process in molecules that contain both electron-donating and electron-accepting moieties. In the case of this compound, the carbazole unit acts as the electron donor, while the morpholinyl group, connected via a methylene (B1212753) bridge, can influence the electronic properties.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing ICT transitions. For similar donor-acceptor systems based on carbazole, studies have shown that the lowest energy absorption bands can be attributed to a combination of π-π* transitions localized on the carbazole ring and ICT transitions. mdpi.com For instance, in 9-phenyl-9H-carbazole derivatives where an ortho-carborane cage is appended, the highest occupied molecular orbital (HOMO) is predominantly located on the carbazole moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed over both the carbazole and the acceptor group. mdpi.com This spatial separation of HOMO and LUMO is a hallmark of ICT.

The nature and energy of the ICT state are highly sensitive to the solvent polarity. In polar solvents, the charge-separated ICT state is stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum. For a related compound, [(4-N-carbazolyl)-2,3,5,6-tetrachlorophenyl]bis(2,3,5,6-tetrachlorophenyl)methyl radical, a charge transfer band was observed to show a hypsochromic (blue) shift with increasing solvent polarity. researchgate.net

In this compound, the nitrogen atom of the morpholine ring can participate in the electronic structure, potentially leading to a weak ICT character. The flexible methylene linker may allow for conformational changes that could modulate the extent of this charge transfer.

Table 1: Representative Photophysical Data for Carbazole-Based Donor-Acceptor Systems This table presents data from related compounds to illustrate typical values for ICT systems.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)SolventReference
3-Fluoro-9-phenyl-9H-carbazole-ortho-carborane~329~540 (film)THF mdpi.com
9-Phenyl-9H-carbazole-ortho-carborane~329~540 (film)THF mdpi.com
3-Methyl-9-phenyl-9H-carbazole-ortho-carborane~329~540 (film)THF mdpi.com
3-tert-Butyl-9-phenyl-9H-carbazole-ortho-carborane~329~540 (film)THF mdpi.com

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for elucidating reaction mechanisms and characterizing the transition states of carbazole derivatives. dntb.gov.ua Such analyses provide insights into the reactivity of the molecule, including bond dissociation energies, reaction energy barriers, and the stability of intermediates.

For this compound, several reaction pathways could be investigated. For example, the reactivity of the N-CH2 bond connecting the carbazole and morpholine moieties could be explored. Calculations can determine the energy required to cleave this bond, which is crucial for understanding the compound's stability.

In the synthesis of related carbazole derivatives, such as 1-(4-fluorobenzoyl)-9H-carbazole, the reaction mechanism is proposed to proceed through a six-membered complex involving a boron trichloride (B1173362) mediator. mdpi.com Computational modeling can validate such proposed mechanisms by calculating the energies of the intermediates and transition states along the reaction coordinate.

Furthermore, Hirshfeld surface analysis, derived from quantum chemical calculations, can be used to visualize and quantify intermolecular interactions, which play a key role in the solid-state packing and properties of the material. nih.gov For 9-(4-methoxyphenyl)-9H-carbazole, this analysis revealed that H···H and C···H/H···C contacts are dominant in the crystal packing. nih.gov

Table 2: Calculated Parameters for a Related Carbazole Derivative Illustrative data for 9-(4-methoxyphenyl)-9H-carbazole.

ParameterValueReference
Dihedral angle (Carbazole-Phenyl)56.78 (8)° nih.gov
Dominant Intermolecular ContactsH···H (51.2%), C···H/H···C (39.9%) nih.gov

Simulations of Electronic Coupling and Charge Transport Characteristics

The electronic coupling between adjacent molecules in a material is a key determinant of its charge transport properties. For organic semiconductors, efficient charge transport is essential for device performance. Carbazole-based materials are widely investigated as hole-transporting layers in organic light-emitting diodes (OLEDs). researchgate.net

Computational methods can be used to estimate the electronic coupling (transfer integral) between neighboring molecules. These calculations are often based on the geometries obtained from crystal structures or molecular dynamics simulations. The transfer integral is highly sensitive to the relative orientation and distance between the molecules.

For this compound, the flexible morpholinylmethyl side chain would likely influence the solid-state packing and, consequently, the electronic coupling. The steric bulk of this group might hinder close π-π stacking of the carbazole units, which is generally favorable for charge transport. However, specific intermolecular interactions involving the morpholine group could lead to unique packing motifs.

Studies on other carbazole derivatives have shown that modifications to the carbazole core or the substituent groups can significantly impact charge mobility. For instance, creating bipolar host materials by combining carbazole with electron-accepting units can balance electron and hole transport. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can offer insights into several aspects:

Conformational Dynamics: The flexible linker between the carbazole and morpholine units allows for a range of possible conformations. MD simulations can explore the conformational landscape and identify the most stable or frequently occurring geometries in different environments (e.g., in solution or in the solid state).

Solvation Effects: The interaction of the molecule with solvent molecules can be simulated to understand how the solvent influences its structure and dynamics.

Aggregation Behavior: In solution, carbazole derivatives can exhibit aggregation-induced emission. MD simulations can help to understand the initial stages of aggregation and the structure of the resulting aggregates.

Behavior in a Matrix: When used in a device, the molecule is often embedded in a host matrix. MD simulations can model the interactions between the carbazole derivative and the host material, which is crucial for understanding charge transport and device stability.

Applications in Materials Science

Role as a Hole-Transporting Material in Organic Electronics

Carbazole derivatives are a benchmark class of materials for hole transport layers (HTLs) in organic electronic devices. researchgate.netmdpi.com The fundamental hole-transporting ability of This compound is endowed by the carbazole nucleus. The N-substituent, while not part of the conjugated pathway, plays a critical role in modulating the material's processing and interfacial properties.

The morpholinomethyl group is an aliphatic, non-conjugated, and flexible linker. This type of substituent can:

Enhance Solubility: The polar morpholine (B109124) group can improve solubility in specific organic solvents, facilitating the deposition of uniform thin films via solution-based methods like spin-coating.

Influence Film Morphology: The flexibility of the side chain can disrupt close packing of the carbazole units, potentially leading to the formation of amorphous (non-crystalline) films. Amorphous morphology is often desirable in OLEDs to prevent crystallization that can lead to device failure. researchgate.net

Modify Interfacial Properties: The basic nitrogen atom of the morpholine ring can interact with adjacent layers. For example, it could potentially passivate defect sites at the interface with a perovskite layer, a strategy known to improve solar cell efficiency and stability. nanoge.org

Potential in Perovskite Solar Cells and OLEDs

The properties of This compound make it a candidate for investigation in next-generation optoelectronic devices.

Perovskite Solar Cells (PSCs): An effective HTM in a PSC must have a suitable highest occupied molecular orbital (HOMO) energy level to ensure efficient extraction of holes from the perovskite absorber layer. nih.gov While the HOMO level is primarily determined by the carbazole core, the N-substituent can slightly tune it. The potential for the morpholine group to passivate surface defects on the perovskite layer is a compelling reason for its investigation in this area. nanoge.org

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the HTL facilitates the injection and transport of holes from the anode to the emissive layer. rsc.org Carbazole derivatives are widely used for this purpose. nih.gov Furthermore, due to their high triplet energy, carbazole derivatives can serve as host materials for phosphorescent emitters. The morpholinomethyl substituent could offer a way to achieve good film-forming properties and thermal stability, which are crucial for the operational lifetime of OLED devices.

While many high-performance HTMs utilize extended π-conjugated systems, research into materials with flexible aliphatic linkers is also of interest for creating robust and stable devices. nanoge.org

Conclusion

9-(4-morpholinylmethyl)-9H-carbazole is a compound synthesized through the well-established Mannich reaction, which joins a proven hole-transporting carbazole (B46965) core with a functional morpholine (B109124) moiety. While the carbazole framework provides the essential electronic properties for applications in materials science, the N-morpholinomethyl substituent offers a means to modify solubility, film morphology, and interfacial interactions. Although specific performance data for this compound in electronic devices is not yet widely reported in scientific literature, its structural components suggest it is a molecule of interest for future research as a hole-transporting material in perovskite solar cells and organic light-emitting diodes.

Advanced Applications of Morpholine Appended Carbazole Systems in Materials Science and Organic Electronics

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Carbazole (B46965) derivatives are integral to the advancement of organic optoelectronic devices like OLEDs and OPVs due to their favorable electronic properties. researchgate.neturan.ua The carbazole moiety serves as a robust electron donor and hole transporter, a critical function for the efficient operation of these devices. researchgate.netnih.gov

Utilization as Hole Transporting Materials and Host Materials

In the architecture of OLEDs and OPVs, hole transporting materials (HTMs) are essential for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer or active layer. Carbazole and its derivatives, such as triphenylamine-carbazole hybrids, are widely employed as HTMs due to their high hole mobility and appropriate energy levels that align well with common electrodes and active layer materials. rsc.orgmdpi.com The N-9 position of the carbazole is a common site for substitution to enhance material properties like solubility and thermal stability, which is crucial for forming stable, amorphous thin films and preventing crystallization that can degrade device performance. mdpi.com

Similarly, in phosphorescent OLEDs (PhOLEDs), host materials must possess high triplet energy (T1) to effectively confine the triplet excitons on the guest phosphorescent emitter, preventing energy loss. Carbazole-based structures are frequently used as hosts because their rigid, aromatic nature often leads to high T1 energies. mdpi.comnih.gov The substitution at the 9-position, as in 9-(4-morpholinylmethyl)-9H-carbazole, can be used to fine-tune the morphological stability and processability of the host material without compromising its essential electronic properties. mdpi.comnih.gov While direct data for this compound is limited, the properties of related carbazole derivatives strongly suggest its potential in these roles.

Table 1: Properties of Selected Carbazole-Based Hole Transporting Materials (HTMs)

Compound Name Glass Transition Temperature (Tg) HOMO Level (eV) Application Note
NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine) 96 °C -5.5 eV Standard HTM for comparison. mdpi.com
4-(9H-carbazol-9-yl)triphenylamine derivative (HTM 3c) 165 °C -5.33 eV Showed significantly enhanced device efficiencies compared to NPB. mdpi.com
V1205 (Cross-linkable carbazole) N/A -5.38 eV Used in inverted perovskite solar cells, yielding a PCE of 16.9%. rsc.org
CMO ((2-ethylhexyl)-9H-carbazole core) 325 °C (Decomp.) -4.78 eV Used as a simple, dopant-free HTM in perovskite solar cells with a PCE of 15.92%. researchgate.net

Structure-Property Relationships Governing Optoelectronic Performance

The performance of a carbazole derivative in optoelectronic applications is dictated by its structure-property relationships. rsc.org

Carbazole Core: The planar and π-conjugated carbazole ring system is the primary determinant of the molecule's electronic properties. It provides the pathway for efficient charge transport. researchgate.net Its inherent rigidity contributes to high thermal stability and a high glass transition temperature (Tg), which are desirable for device longevity. mdpi.com

Substitution at the N-9 Position: Attaching a group to the nitrogen atom, such as the morpholinylmethyl group, primarily influences the material's physical and morphological properties. This substitution can disrupt planarity and intermolecular π-π stacking, which helps to prevent aggregation and maintain an amorphous state in thin films. rsc.org This is crucial for achieving uniform films and stable device operation. The morpholine (B109124) group, with its flexible and non-planar structure, can enhance solubility in common organic solvents, facilitating device fabrication through solution-processing techniques. ntu.ac.uk While this substitution has a minor impact on the HOMO/LUMO energy levels, it can be a critical tool for optimizing the material for specific device architectures. researchgate.net

Fabrication of Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Carbazole-based materials are prominent organic semiconductors used in the fabrication of OFETs. researchgate.net The ability of the carbazole unit to form ordered molecular packings in the solid state facilitates efficient charge transport, a prerequisite for semiconductor behavior. nih.gov The π-conjugated nature of the carbazole system allows for the delocalization of electrons, leading to charge carrier mobility when integrated into a transistor channel. nih.gov

Derivatives like 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole are used as building blocks for polymer semiconductors with applications in OFETs and solar cells. ossila.com The alkyl or other functional groups attached to the nitrogen at the 9-position are primarily there to improve solubility and processability, enabling the deposition of uniform semiconductor films. ntu.ac.uk Therefore, this compound, with its solubilizing morpholine group, could potentially be processed into thin films for use as the active semiconductor layer in OFETs. The performance of such a device would depend on the resulting film morphology and the efficiency of charge transport between adjacent molecules.

Table 2: Characteristics of Carbazole-Based Organic Semiconductors

Material Type Key Feature Potential Application Supporting Evidence
Poly(9H-carbazole) Electrochemically synthesized polymer Glucose sensors Exhibits semiconducting properties with a computed band gap. nih.gov
Carbazole-fluorene oligomers Liquid crystalline properties OLEDs Glassy nematic state stabilizes the film without crosslinking. ntu.ac.uk
n-type carbazole semiconductors Tricyanovinyl substitution OFETs Crystal structure analysis reveals organization for charge transport. rsc.org
PCDTBT Monomer Heptadecyl group for solubility Polymer semiconductors for OFETs and solar cells A popular intermediate for high-performance polymers. ossila.com

Design of Chemical Sensors

Carbazole derivatives are excellent candidates for the development of chemical sensors, particularly fluorescent sensors, due to their strong and stable fluorescence. researchgate.netresearchgate.net The general principle involves combining the carbazole fluorophore with a specific recognition unit (receptor) that can selectively interact with a target analyte. This interaction causes a measurable change in the fluorescence properties of the carbazole, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.com

In this compound, the carbazole unit acts as the signaling fluorophore. The morpholine moiety, containing both nitrogen and oxygen atoms, could potentially act as a binding site for metal cations or other analytes. For example, similar heterocyclic groups have been used to create probes for ions like Zn2+. mdpi.com The interaction of an analyte with the morpholine group could alter the electronic environment of the carbazole nitrogen, leading to a change in the intramolecular charge transfer (ICT) character and thus a shift in the fluorescence emission. This makes the compound a promising structural template for designing new chemosensors. researchgate.net

Application as Fluorescent Probes and Dyes in Non-Biological Systems

Beyond sensing, the inherent luminescent properties of carbazole derivatives make them suitable for use as fluorescent probes and dyes in various non-biological systems. researchgate.net The high fluorescence quantum yields of many carbazole-based molecules are a significant advantage. rsc.org These compounds can be used to study material properties, monitor chemical reactions, or act as dopants in emissive materials.

The fluorescence of this compound would originate from the π-π* transitions within the carbazole ring system. The morpholinylmethyl group would primarily affect the molecule's photophysical properties by modifying its solubility and polarity, which can influence its behavior in different solvent environments. For example, D-A-D dyes based on carbazole derivatives exhibit fluorescence that can be fine-tuned by altering the molecular structure. nih.govnih.gov The probe's interaction with its environment can lead to changes in emission, a property utilized in monitoring processes like cationic photopolymerization. researchgate.net

Table 3: Photophysical Properties of Representative Carbazole-Based Fluorescent Dyes

Compound Emission Max (nm) Quantum Yield (Φ) System/Solvent
Carbazole-based linear molecule (Compound 4) ~425 0.98 Toluene
D-A-D dye (1a) 556 0.626 Cyclohexane
(C16OCz-ppy)Pt(acac) N/A 3x higher than parent N/A

Integration into Polymer-Based Functional Materials

Incorporating functional small molecules like this compound into polymer structures is a common strategy to create advanced materials that combine the processability of polymers with the electronic or optical functions of the small molecule. rsc.org This can be achieved either by physically blending the molecule into a polymer matrix or by chemically incorporating it into the polymer backbone or as a pendant group.

Poly(N-vinylcarbazole) (PVCz), where carbazole units are attached as pendants to a polymer chain, is a well-known hole-transporting polymer. researchgate.netnih.gov Similarly, this compound could potentially be polymerized if the methyl group were modified with a polymerizable unit (e.g., vinyl or acrylate). Alternatively, it could be blended with host polymers like polystyrene or PMMA. In such a blend, the carbazole derivative would impart its electronic or fluorescent properties to the bulk material. For instance, platinum(II) complexes modified with carbazole have been doped into a polymer blend to create efficient polymer light-emitting devices (PLEDs), where the carbazole unit helps to reduce molecular aggregation and improve performance. rsc.org The morpholine group would further enhance miscibility with certain polymer hosts.

Future Research Directions and Outlook in N Functionalized Carbazole Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversity

The continuous development of more efficient, selective, and environmentally friendly methods to create a wide array of N-functionalized carbazoles is a primary focus of ongoing research. rsc.org While classical methods have been effective, the demand for complex and precisely substituted carbazole (B46965) derivatives necessitates innovation.

Future synthetic strategies are expected to concentrate on:

C-H Functionalization: Direct C-H activation and functionalization are emerging as powerful tools for modifying the carbazole core. chim.itnih.gov These methods avoid the need for pre-functionalized starting materials, reducing step counts and improving atom economy. Research into transient directing groups, such as norbornene, is enabling unprecedented control over site-selectivity, particularly at the C1 position. nih.gov

Cascade and Domino Reactions: One-pot cascade reactions, often mediated by Lewis acids or transition metal catalysts, offer an elegant and efficient route to highly functionalized carbazoles. nih.govnih.gov These reactions involve multiple bond-forming events in a single operation, streamlining the synthesis of complex polycyclic and annulated carbazole systems. nih.gov

Photoredox and Electrocatalysis: Merging visible-light photoredox catalysis with traditional metal catalysis (e.g., palladium) is opening new pathways for C-N bond formation under mild, aerobic conditions. acs.org This approach provides an alternative to harsher, high-temperature methods for intramolecular C-H amination to form the carbazole ring.

"Green" Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids, and recoverable catalysts is a growing trend. nih.gov These methods aim to reduce the environmental impact of carbazole synthesis while often improving selectivity and yield.

Table 1: Emerging Synthetic Methodologies in Carbazole Chemistry

MethodologyDescriptionKey AdvantagesReference
Direct C-H FunctionalizationActivation and subsequent functionalization of C-H bonds on the carbazole ring, often using a transient mediator.High atom economy, reduced synthetic steps, novel regioselectivity. chim.itnih.gov
Lewis Acid-Catalyzed Cascade ReactionsOne-pot synthesis involving multiple transformations (e.g., cyclization, aromatization) promoted by a Lewis acid catalyst.Rapid construction of complex, poly-functionalized carbazoles from simple precursors. nih.govdntb.gov.ua
Gold-Catalyzed BenzannulationFormation of a new benzene (B151609) ring onto an indole (B1671886) precursor using a gold catalyst to create the carbazole skeleton.Regioselective synthesis from readily available starting materials. nih.gov
Merged Photoredox/Metal CatalysisCombination of a photocatalyst and a metal catalyst to enable reactions under mild, aerobic conditions.Environmentally benign, avoids harsh reagents and high temperatures. acs.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of N-functionalized carbazoles. These computational tools can analyze vast datasets to identify complex structure-property relationships that are not immediately obvious to human researchers. researchgate.netresearchgate.net

Key future directions in this area include:

Predictive Modeling: ML models, particularly graph neural networks (GNNs), are being developed to predict the physicochemical and biological properties of novel compounds with increasing accuracy. chemrxiv.org For carbazoles, this means predicting electronic properties (HOMO/LUMO levels), photophysical characteristics (emission wavelengths, quantum yields), and even reaction yields before a compound is ever synthesized. nih.govnih.gov

Generative Design: AI can be used not just to predict properties but to generate entirely new molecular structures with desired characteristics. By training on known carbazole derivatives, generative models can propose novel N-functionalized structures, like variants of 9-(4-morpholinylmethyl)-9H-carbazole, that are optimized for specific applications, such as hole transport materials in OLEDs or as bioactive agents.

Explainable AI (XAI): A significant challenge in ML is the "black box" nature of some models. The development of XAI techniques, such as SHAP (Shapley Additive Explanations) and heat-mapping algorithms, is crucial. researchgate.netnih.gov These methods help chemists understand why a model makes a certain prediction by highlighting the specific molecular substructures that contribute most to a predicted property, thereby guiding more rational and intuitive molecular design. nih.gov

Development of Advanced Spectroscopic Techniques for In-Situ Analysis

While standard spectroscopic techniques are well-established for characterizing final products, the future lies in developing and applying advanced methods for in-situ and real-time analysis of chemical processes involving N-functionalized carbazoles. This provides a deeper understanding of reaction mechanisms, polymerization kinetics, and material formation.

Future outlooks in spectroscopy include:

In-Situ Polymerization Monitoring: Techniques like real-time solid-state NMR and infrared (IR) spectroscopy can be used to monitor the surface-initiated polymerization of carbazole-functionalized monomers. cnr.it This allows for precise control over the growth of polymer brushes, which is critical for fabricating electronic devices.

Time-Resolved Spectroscopy: Probing the photophysical dynamics of carbazole derivatives on ultrafast timescales (femtoseconds to nanoseconds) is essential for understanding their behavior in optoelectronic applications. Time-resolved fluorescence and absorption spectroscopy can elucidate processes like intramolecular charge transfer (ICT), thermally activated delayed fluorescence (TADF), and photochemical reactions that affect device efficiency and stability. capes.gov.brrsc.org

Advanced X-ray and Microscopy Techniques: Techniques such as X-ray photoelectron spectroscopy (XPS) provide detailed information about the elemental composition and chemical states at the interfaces of multilayer devices, which is crucial for understanding and improving device performance and stability. scholarena.com Kelvin probe force microscopy (KPFM) can offer insights into the electronic properties of carbazole-based materials at the nanoscale. cnr.it

Synergistic Approaches Combining Experimental Synthesis with High-Level Theoretical Computations

The combination of experimental synthesis with high-level theoretical computations represents a powerful paradigm in modern chemical research. This synergistic approach allows for a detailed understanding of the electronic and structural properties of molecules like this compound, guiding experimental efforts and accelerating the discovery process.

This integrated strategy will continue to evolve through:

DFT and TD-DFT Calculations: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for predicting molecular geometries, frontier molecular orbital (HOMO/LUMO) energies, and excited-state properties. nih.govmdpi.comrsc.org These calculations help rationalize observed photophysical properties, such as absorption and emission spectra, and can predict the impact of different N-substituents on the electronic structure of the carbazole core. rsc.org

Mechanism Elucidation: Computational modeling can map out entire reaction pathways, identify transition states, and calculate activation energies. This is instrumental in understanding complex reaction mechanisms, such as those in cascade reactions or catalyzed C-H functionalizations, and in optimizing reaction conditions. researchgate.net

Modeling of Intermolecular Interactions: Understanding and predicting how carbazole molecules interact with each other (e.g., π–π stacking) and with other materials in a device is critical. rsc.org Noncovalent interaction analysis and other computational tools can model these forces, providing insight into solid-state packing, film morphology, and charge-transport properties, which are essential for materials science applications. scholarena.com

Table 2: Synergy between Experimental and Computational Methods

Area of SynergyExperimental TechniqueComputational MethodCombined OutcomeReference
Structural AnalysisX-ray Crystallography, NMR SpectroscopyDFT Geometry OptimizationValidation of predicted structures and understanding of substituent effects on geometry. researchgate.net
Photophysical PropertiesUV-Vis & Fluorescence SpectroscopyTD-DFT CalculationsCorrelation of electronic transitions with observed spectra; prediction of emission colors and efficiencies. nih.govmdpi.com
Reaction MechanismsKinetic Studies, Intermediate TrappingTransition State Searching, Energy ProfilingDetailed understanding of reaction pathways, enabling rational optimization of synthetic routes. researchgate.net
Material PropertiesAFM, KPFM, Device FabricationMolecular Dynamics, Noncovalent Interaction AnalysisLinking molecular-level interactions to macroscopic material properties like film morphology and charge mobility. cnr.itrsc.org

Expansion into Emerging Areas of Advanced Materials Science

The unique optoelectronic properties of N-functionalized carbazoles ensure their continued relevance in established applications like OLEDs, while also positioning them as key components in the next generation of advanced materials. mdpi.comelsevierpure.comnih.gov

Future applications are emerging in:

Perovskite Solar Cells (PSCs): N-substituted carbazoles are being explored as highly effective hole-transporting materials (HTMs) in PSCs. bohrium.com Their tunable HOMO energy levels, high hole mobility, and potential for low-cost synthesis make them promising alternatives to incumbent materials. The morpholine (B109124) group in a compound like this compound could potentially improve processability or interfacial contact.

Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of carbazole-based donor-acceptor molecules that exhibit TADF is a major trend in OLED research. magtech.com.cn These materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%, which is crucial for creating highly efficient blue-emitting OLEDs.

Conducting Polymers and Porous Organic Frameworks: Carbazole units can be polymerized to create materials with interesting electronic and electrochemical behaviors. cnr.it Furthermore, carbazole derivatives are being used as building blocks for metal-organic polyhedra (MOPs) and hyper-cross-linked polymers (HCPs), which have potential applications in gas storage, separation, and heterogeneous catalysis. nih.gov

Sensors and Probes: The strong fluorescence of many carbazole derivatives makes them ideal candidates for chemical sensors. dntb.gov.uanih.gov By functionalizing the carbazole core with specific recognition units, it is possible to design highly sensitive and selective fluorescent probes for detecting ions, molecules, or changes in the local environment. nih.gov

Q & A

Q. What are common synthetic routes for 9-(4-morpholinylmethyl)-9H-carbazole derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of the carbazole core via alkylation, Suzuki coupling, or 1,3-dipolar cycloaddition. For alkylation, nucleophilic substitution using brominated morpholine derivatives under anhydrous conditions (e.g., DMF, K₂CO₃) at 80–100°C yields the target compound . For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water mixtures (3:1) at reflux ensures cross-coupling at the carbazole C4 position . Optimization includes controlling stoichiometry (1:1.2 molar ratio of carbazole to boronic acid), inert atmosphere (N₂/Ar), and post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. What characterization techniques are essential for confirming the structure of synthesized carbazole derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., morpholinylmethyl protons at δ 2.4–3.1 ppm) and assessing purity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉N₂O: calculated 283.1445, observed 283.1448) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formulas (e.g., ±0.3% tolerance) .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in crystal structures of analogous carbazoles (e.g., planar carbazole core with dihedral angles <5°) .

Advanced Research Questions

Q. How can site-selective C–H functionalization be achieved in carbazole derivatives, and what factors influence the choice of catalyst?

Methodological Answer: Ru-catalyzed C–H arylation enables ortho-selective coupling using boronic acids. For example, 9-(pyrimidin-2-yl)-9H-carbazole reacts with aryl boronic acids in the presence of [RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), and AcOH (1 equiv) in DCE at 80°C, yielding mono-arylated products with >90% selectivity . Catalyst choice depends on directing groups (e.g., pyrimidinyl for Ru; pyridyl for Pd) and substrate steric hindrance. Competing pathways (e.g., homocoupling) are minimized by optimizing temperature (60–100°C) and solvent polarity (dichloroethane > toluene) .

Q. What methodologies are recommended for analyzing contradictory data in copolymerization reactivity ratios?

Methodological Answer: An error-in-variables-model (EVM) framework resolves discrepancies:

Screening experiments : Preliminary reactivity ratios (r₁, r₂) are estimated via low-conversion copolymerizations (e.g., 9-(4-vinylbenzyl)-9H-carbazole with MMA) .

Optimal design of experiments (DoE) : Maximize Fisher information by varying monomer feed ratios (e.g., 10:90 to 90:10 mol%) and sampling at 5–10% conversion intervals .

Full-conversion analysis : Use nonlinear least-squares fitting (e.g., Mayo-Lewis equation) to refine reactivity ratios. For carbazole-vinyl systems, r₁ = 0.45 ± 0.02 (carbazole), r₂ = 1.20 ± 0.05 (MMA) .

Q. How do alkyl chain modifications impact the photophysical properties of carbazole-based materials?

Methodological Answer: Alkyl chain length (e.g., ethyl vs. hexyl) alters intermolecular packing, affecting solid-state emission. For example:

  • Bicarbazole derivatives : Hexyl chains (C6) reduce π-π stacking, yielding narrow emission bands (FWHM ~35 nm) at 428 nm (deep-blue), while ethyl chains (C2) cause broader emission (FWHM ~50 nm) due to aggregation .
  • Triplet-triplet annihilation (TTA) : Longer alkyl chains (e.g., C8) enhance phosphorescence quantum yields (Φₚ ~23.6%) by suppressing non-radiative decay via rigidified matrices .

Q. What strategies are effective in resolving discrepancies between theoretical predictions and experimental data in noncovalent interactions affecting phosphorescence?

Methodological Answer: Combine computational and experimental approaches:

  • DFT calculations : Identify intramolecular H-bonding (e.g., N–H∙∙∙N in carbazole-pyrimidine hybrids) and intermolecular π-π distances (<3.5 Å) .
  • Single-crystal XRD : Validate predicted dimerization patterns (e.g., face-to-face vs. slipped stacking) .
  • Time-resolved spectroscopy : Correlate calculated excited-state lifetimes (τcalc ~1.2 s) with experimental values (τexp ~1.37 s) to refine models .

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